molecular formula C21H16ClN3O2S B2403877 N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-17-3

N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2403877
M. Wt: 409.89
InChI Key: VREBAUTVVVOPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives, and it has shown promising results in various research studies.

Scientific Research Applications

Antitumor Activity

N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide and its derivatives have shown promising antitumor activity. For instance, certain derivatives have demonstrated potent anticancer effects, comparable to doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017)(Hafez & El-Gazzar, 2017). Another study identified a specific derivative as the most active compound with significant antitumor activity against the human breast adenocarcinoma cell line (El-Morsy, El-Sayed, & Abulkhair, 2017)(El-Morsy, El-Sayed, & Abulkhair, 2017).

Dual Inhibition Properties

Some compounds derived from N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have been studied for their dual inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted a compound as the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee, Qiu, Li, & Kisliuk, 2008)(Gangjee, Qiu, Li, & Kisliuk, 2008).

Antibacterial and Antifungal Activity

Derivatives of this compound have also been researched for their potential antibacterial and antifungal activities. For example, certain synthesized compounds displayed moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai, Shah, Bhavsar, & Saxena, 2008)(Desai, Shah, Bhavsar, & Saxena, 2008). Another study synthesized compounds with notable antimicrobial activity, including good antituberculosis activity (Soni & Patel, 2017)(Soni & Patel, 2017).

Anticancer Cell Growth Inhibition

Some studies have shown that derivatives of this compound inhibit cancer cell growth. One such study found a compound that exhibited appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020)(Al-Sanea et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-17-9-5-4-8-15(17)10-23-18(26)11-25-13-24-19-16(12-28-20(19)21(25)27)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREBAUTVVVOPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.